molecular formula C23H20ClNO4S B2956442 N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide CAS No. 880336-03-8

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide

Cat. No.: B2956442
CAS No.: 880336-03-8
M. Wt: 441.93
InChI Key: ZBFQRCBVQMMUFL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide is a synthetic organic compound offered for research and development purposes. This chemical features a benzoyl chlorophenyl scaffold, a structure found in compounds with demonstrated biological activity. For instance, closely related N-(2-benzoyl-4-chlorophenyl) sulfonamide derivatives have been identified in scientific literature as potent antagonists with potential for utilization as inhibitors of chemokine receptor functions, such as CCR2 and CCR9 . Such receptor targets are of significant interest in immunological and inflammatory research. The structural core is also recognized as a versatile building block in the synthesis of more complex, enantiomerically pure molecules, including reagents for the preparation of tailor-made α- and β-amino acids . The incorporation of the (benzylsulfonyl)propanamide group in this specific compound suggests potential for enhanced electronic properties and could influence its interaction with biological targets. Researchers may find value in investigating its mechanism of action, receptor binding affinity, and potential as a lead compound in medicinal chemistry programs. This product is strictly for research use in a laboratory setting and is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-benzylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4S/c24-19-11-12-21(20(15-19)23(27)18-9-5-2-6-10-18)25-22(26)13-14-30(28,29)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFQRCBVQMMUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of benzoyl chloride with 2-chloroaniline to form N-(2-benzoyl-4-chlorophenyl)aniline.

    Sulfonylation: The next step involves the sulfonylation of the intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)aniline.

    Amidation: Finally, the amidation of the sulfonylated intermediate with propanoic acid or its derivatives under acidic or basic conditions yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Thiols, Sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, Sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide C23H19ClNO4S ~440.9 (calculated) Benzylsulfonyl Higher lipophilicity (predicted) due to benzyl group
Analog 1: N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide C22H17ClFNO4S 445.9 4-Fluorobenzenesulfonyl CAS 895474-57-4; electronegative fluorine may enhance solubility
Analog 2: N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide C15H13ClN2O2 288.1 (monoisotopic) 2-Aminoacetamide Forms reversible equilibrium with nordiazepam in acidic conditions
Analog 3: (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Not explicitly given N/A Thiadiazocin, fluorophenyl, dimethoxyphenyl Synthesized via reductive cyclization using lead powder
Analog 4: (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide C16H11Cl2N3O2S3 N/A Dichlorobenzylidene, thioxothiazolidin Predicted density: 1.0±0.1 g/cm³; pKa: 8.97±0.50

Stability and Reactivity

  • Analog 1 (4-Fluorobenzenesulfonyl) : The fluorinated sulfonyl group may improve metabolic stability compared to the benzylsulfonyl group in the target compound due to reduced susceptibility to oxidative metabolism .
  • Analog 2 (2-Aminoacetamide): Exhibits reversible equilibrium with nordiazepam under acidic conditions (pH 3.1), with a nordiazepam-to-analog peak area ratio of 0.75 in stored solutions. This equilibrium shifts during solid-phase extraction (SPE), regenerating nordiazepam .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The benzylsulfonyl group in the target compound is more lipophilic than the 4-fluorobenzenesulfonyl group in Analog 1, which may enhance membrane permeability but reduce solubility .
  • Acid-Base Behavior : Analog 4’s predicted pKa (8.97±0.50) suggests moderate basicity, influenced by the thiazole and thioxothiazolidin moieties. The target compound’s pKa is expected to differ due to the electron-withdrawing sulfonyl group .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzoyl group, a chlorophenyl group, and a benzylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₆ClN₃O₄S
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 880336-03-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing signaling pathways and gene expression.
  • Antimicrobial Activity : Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : It may cause G1 phase arrest, preventing cancer cells from proliferating.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 25 µg/mL.
Study 2Showed that the compound inhibited the proliferation of MCF-7 breast cancer cells by 40% at a concentration of 50 µg/mL.
Study 3Investigated the mechanism of action, revealing that the compound modulates p53 signaling pathways in cancer cells.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzoyl Chloride Intermediate : Reaction of benzoyl chloride with 2-chloroaniline.
  • Sulfonylation : Sulfonylation with benzylsulfonyl chloride in the presence of a base.
  • Amidation : Amidation with propanoic acid derivatives under acidic or basic conditions.

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